
2-(4-(Benzyloxy)-3-(trifluoromethyl)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(Benzyloxy)-3-(trifluoromethyl)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane is a boron-containing compound that features a trifluoromethyl group and a benzyloxy substituent on a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Benzyloxy)-3-(trifluoromethyl)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane typically involves the following steps:
Formation of the Benzyloxy Intermediate: The starting material, 4-hydroxy-3-(trifluoromethyl)benzaldehyde, is reacted with benzyl bromide in the presence of a base such as potassium carbonate to form the benzyloxy intermediate.
Borylation Reaction: The benzyloxy intermediate is then subjected to a borylation reaction using bis(pinacolato)diboron and a palladium catalyst under an inert atmosphere. This step forms the boronic ester intermediate.
Cyclization: The boronic ester intermediate undergoes cyclization with 2,2-dimethyl-1,3-propanediol in the presence of an acid catalyst to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to enhance reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the trifluoromethyl group, potentially converting it to a difluoromethyl or monofluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine).
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Difluoromethyl or monofluoromethyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
2-(4-(Benzyloxy)-3-(trifluoromethyl)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules with boron-containing functional groups.
Biology: Investigated for its potential as a boron carrier in neutron capture therapy for cancer treatment.
Medicine: Explored for its role in drug design and development, especially for compounds requiring boron-containing moieties.
Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-(Benzyloxy)-3-(trifluoromethyl)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane involves its ability to participate in various chemical reactions due to the presence of the boron atom and the trifluoromethyl group. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable component in drug design.
Comparison with Similar Compounds
Similar Compounds
2-(4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid: Similar structure but lacks the dioxaborinane ring.
4-(Benzyloxy)-3-(trifluoromethyl)phenylboronic acid: Similar structure but lacks the dioxaborinane ring and has a different substitution pattern.
2-(4-(Benzyloxy)-3-(trifluoromethyl)phenyl)-5,5-dimethyl-1,3,2-dioxaborolane: Similar structure but with a different boron-containing ring.
Uniqueness
2-(4-(Benzyloxy)-3-(trifluoromethyl)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane is unique due to the presence of both the trifluoromethyl group and the dioxaborinane ring, which confer distinct chemical properties and reactivity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
5,5-dimethyl-2-[4-phenylmethoxy-3-(trifluoromethyl)phenyl]-1,3,2-dioxaborinane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BF3O3/c1-18(2)12-25-20(26-13-18)15-8-9-17(16(10-15)19(21,22)23)24-11-14-6-4-3-5-7-14/h3-10H,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDWWFKLGRAACRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC(=C(C=C2)OCC3=CC=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
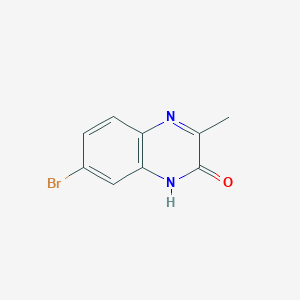
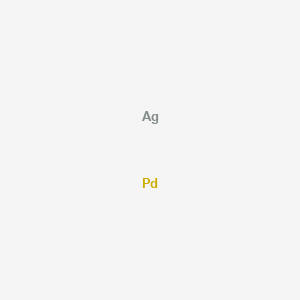
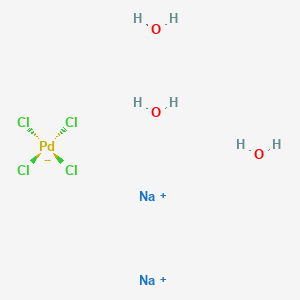

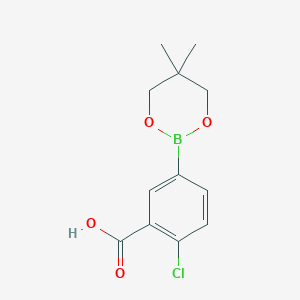
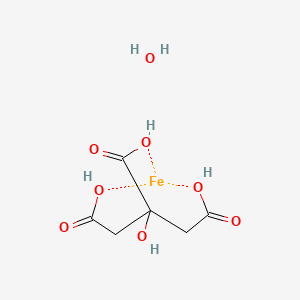
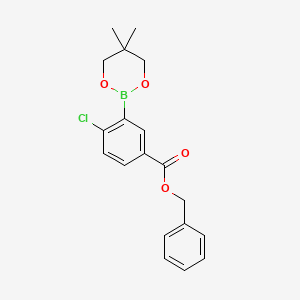

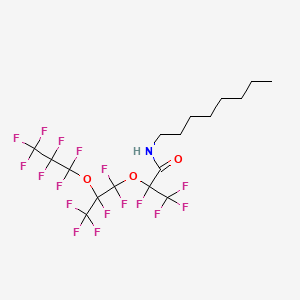
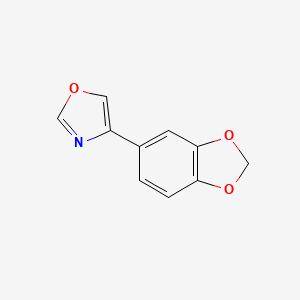
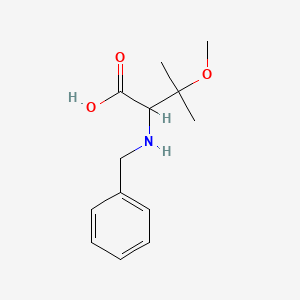
![tert-butyl 3-{[1,1'-biphenyl]-4-yl}-4-(4-phenoxybenzenesulfonyl)piperazine-1-carboxylate](/img/structure/B6363156.png)
![N-{2-[5-Fluoro-2-(pyridin-2-yl)-1H-indol-3-yl]ethyl}-4-phenoxybenzene-1-sulfonamide](/img/structure/B6363157.png)
![N-[2-(3,4-Diethoxyphenyl)ethyl]-4-phenoxybenzene-1-sulfonamide](/img/structure/B6363160.png)
